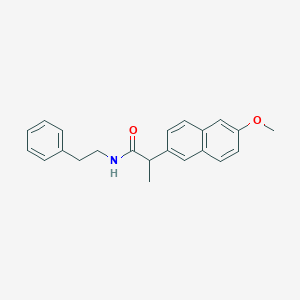
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a sulfonamide derivative that has been widely studied for its diverse biological activities.
科学的研究の応用
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and medicinal chemistry. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for various diseases, including diabetes, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been found to inhibit the activity of various other enzymes, including topoisomerase II and III, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have diverse biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of various enzymes. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One advantage of using N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide in lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of new derivatives of this compound with improved efficacy and fewer side effects. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its diverse biological activities, including its potential as a therapeutic agent for various diseases. The synthesis method of this compound is simple, and it has been found to have high potency and selectivity. However, its potential toxicity can limit its use in certain experiments. There are several future directions for research on this compound, including the development of new derivatives with improved efficacy and fewer side effects and the investigation of its potential therapeutic applications in various diseases.
合成法
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide can be synthesized using a simple two-step reaction process. The first step involves the conversion of 2,4-difluoroaniline to 2,4-difluorobenzonitrile using a mixture of potassium carbonate and acetonitrile. The second step involves the reaction of 2,4-difluorobenzonitrile with sodium sulfite and sulfuric acid to yield this compound. The overall yield of this reaction is approximately 70%.
特性
分子式 |
C12H8F3NO2S |
|---|---|
分子量 |
287.26 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
InChIキー |
VKINHUOVJNOXNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)




![2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine](/img/structure/B270420.png)


![2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B270436.png)
![Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270440.png)
![Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270442.png)